
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure, featuring a dioxolane ring and multiple chlorine atoms, makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. Common synthetic routes may include:
Starting Materials: Precursors such as 1,3-dioxolane derivatives.
Chlorinating Agents: Reagents like thionyl chloride or phosphorus pentachloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions with temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process would include:
Raw Material Handling: Efficient handling and storage of precursors and reagents.
Reaction Optimization: Use of catalysts and optimized reaction conditions to maximize efficiency.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions to yield linear products.
Common Reagents and Conditions
Nucleophiles: Reagents like amines, thiols, or alcohols for substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Reagents like lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various chloro-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of (4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound interacts with.
Pathways Involved: Biochemical pathways that are modulated by the compound’s presence, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5R)-4-Chloro-5-(trifluoromethyl)-1,3-dioxolan-2-one: Similar structure with fluorine atoms instead of chlorine.
(4S,5R)-4-Bromo-5-(trichloromethyl)-1,3-dioxolan-2-one: Bromine substitution instead of chlorine.
(4S,5R)-4-Chloro-5-(methyl)-1,3-dioxolan-2-one: Methyl group instead of trichloromethyl.
Uniqueness
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is unique due to its specific stereochemistry and the presence of multiple chlorine atoms, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
39010-29-2 |
|---|---|
Fórmula molecular |
C4H2Cl4O3 |
Peso molecular |
239.9 g/mol |
Nombre IUPAC |
(4S,5R)-4-chloro-5-(trichloromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H2Cl4O3/c5-2-1(4(6,7)8)10-3(9)11-2/h1-2H/t1-,2-/m1/s1 |
Clave InChI |
CVJWSKDZEVHUEL-JCYAYHJZSA-N |
SMILES isomérico |
[C@@H]1([C@@H](OC(=O)O1)Cl)C(Cl)(Cl)Cl |
SMILES canónico |
C1(C(OC(=O)O1)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


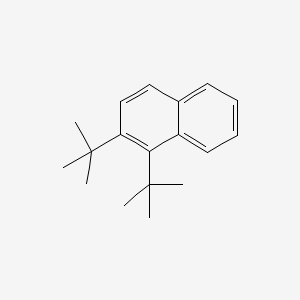

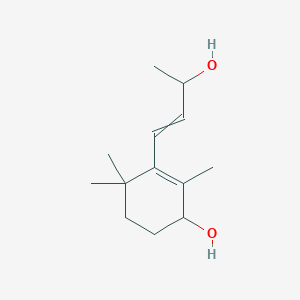
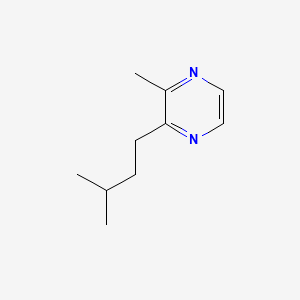
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
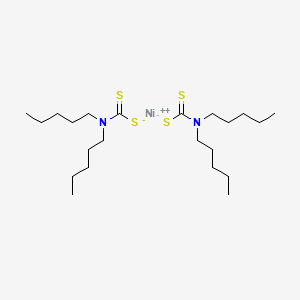
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
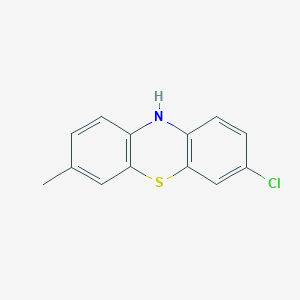
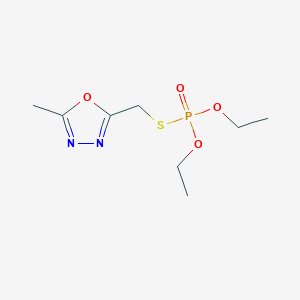
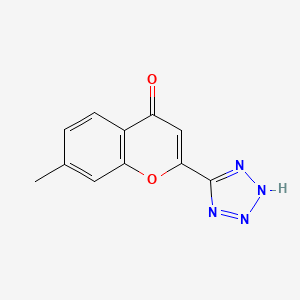
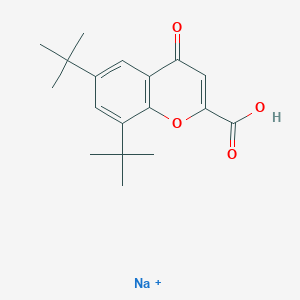
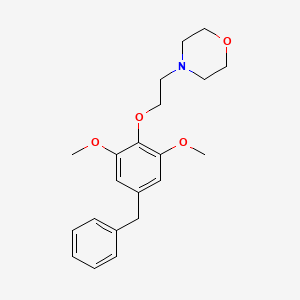
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
